molecular formula C17H18ClNO3 B296306 2-(3-chlorophenoxy)-N-(4-methoxybenzyl)propanamide

2-(3-chlorophenoxy)-N-(4-methoxybenzyl)propanamide

Cat. No. B296306
M. Wt: 319.8 g/mol
InChI Key: UEJPQYQPLCAFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-N-(4-methoxybenzyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research. In

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(4-methoxybenzyl)propanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been suggested that it may act by inhibiting the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-(3-chlorophenoxy)-N-(4-methoxybenzyl)propanamide has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to inhibit the growth of cancer cells in vitro. However, the biochemical and physiological effects of this compound in humans are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-chlorophenoxy)-N-(4-methoxybenzyl)propanamide in lab experiments is that it has been shown to have anti-inflammatory and analgesic effects in animal models, which may make it a promising candidate for the development of new drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to develop drugs that target specific pathways.

Future Directions

There are several future directions for the study of 2-(3-chlorophenoxy)-N-(4-methoxybenzyl)propanamide. One direction is to further investigate its mechanism of action, in order to better understand how it produces its anti-inflammatory and analgesic effects. Another direction is to study its potential use in the treatment of cancer, in order to determine whether it may be an effective anticancer agent. Additionally, it may be useful to investigate the potential side effects of this compound, in order to better understand its safety profile. Finally, it may be useful to study the potential use of this compound in combination with other drugs, in order to determine whether it may have synergistic effects.

Synthesis Methods

The synthesis of 2-(3-chlorophenoxy)-N-(4-methoxybenzyl)propanamide involves the reaction of 3-chlorophenol with 4-methoxybenzylamine in the presence of sodium hydride and N,N-dimethylformamide. The resulting product is then reacted with 2-bromo-N-(propan-2-yl)propanamide in the presence of potassium carbonate and N,N-dimethylformamide. The final product is obtained through purification and isolation by column chromatography.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(4-methoxybenzyl)propanamide has been studied for its potential pharmacological properties. It has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C17H18ClNO3/c1-12(22-16-5-3-4-14(18)10-16)17(20)19-11-13-6-8-15(21-2)9-7-13/h3-10,12H,11H2,1-2H3,(H,19,20)

InChI Key

UEJPQYQPLCAFDK-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1=CC=C(C=C1)OC)OC2=CC(=CC=C2)Cl

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)OC)OC2=CC(=CC=C2)Cl

Origin of Product

United States

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